molecular formula C10H18ClNO2 B6604246 1-azaspiro[4.5]decane-8-carboxylic acid hydrochloride CAS No. 2741515-57-9

1-azaspiro[4.5]decane-8-carboxylic acid hydrochloride

Cat. No. B6604246
CAS RN: 2741515-57-9
M. Wt: 219.71 g/mol
InChI Key: HSAXEOSORWPUSN-UHFFFAOYSA-N
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Description

Synthesis Analysis

ASDH can be synthesized via the reaction of 2-amino-1-butanol with 3,4-epoxyhexane-1-carboxylic acid, followed by the addition of hydrochloric acid. Another method involves the reaction of 1-decanol with N-(1-alkoxy-3-oxopropan-2-yl)pyrrolidine-2-carboxamides, followed by acid hydrolysis.


Molecular Structure Analysis

ASDH has a molecular weight of 223.7 g/mol. The compound is optically active and exists as a single enantiomer.


Chemical Reactions Analysis

ASDH exhibits various chemical reactions. For example, it can undergo N-acylation, cyano hydrolysis, esterification, intramolecular cyclization, and final O-acylation .


Physical And Chemical Properties Analysis

ASDH is a stable, white to off-white crystalline powder. It has a melting point of 215-220°C. The compound is soluble in water and methanol and slightly soluble in ethanol and acetone.

Scientific Research Applications

Insecticides: Spirotetramat

Spirotetramat, a second-generation insecticide developed by Bayer CropScience, features a spirocyclic core similar to ASDH. It has demonstrated efficacy and safety for crops. Researchers continue to explore the structure-activity relationship of spirocyclic insecticides, aiming for improved pest control while minimizing environmental impact .

Other Spirocyclic Derivatives

Beyond the specific applications mentioned, ASDH derivatives may find use in diverse areas. Researchers investigate their potential as ligands in coordination chemistry, as chiral building blocks for asymmetric synthesis, and even in materials science (e.g., liquid crystals). The spirocyclic motif offers exciting opportunities for innovation.

Mechanism of Action

While the exact mechanism of action of ASDH is not fully understood, it has been found to inhibit the activity of various enzymes, including carbonic anhydrase and acetylcholinesterase. It also exhibits anticancer activity in some cell lines.

Future Directions

Future research on ASDH could investigate its potential as a therapeutic agent and explore its potential applications in materials science. It could also focus on improving the procedure for the synthesis of ASDH by optimizing the conditions and reducing the synthetic cost .

properties

IUPAC Name

1-azaspiro[4.5]decane-8-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c12-9(13)8-2-5-10(6-3-8)4-1-7-11-10;/h8,11H,1-7H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSAXEOSORWPUSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC(CC2)C(=O)O)NC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride

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